Cycloocta-2,7-dien-1-one
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Overview
Description
Cycloocta-2,7-dien-1-one, also known as COD, is an organic compound with the chemical formula C8H10O. It is a cyclic ketone with a unique structure that has attracted the attention of many researchers due to its potential applications in various fields, including organic synthesis, material science, and medicinal chemistry.
Mechanism Of Action
Cycloocta-2,7-dien-1-one acts as a dienophile in Diels-Alder reactions, which is a powerful tool in organic synthesis. Moreover, it can undergo various chemical transformations, including oxidation, reduction, and addition reactions, making it a versatile compound in organic chemistry.
Biochemical And Physiological Effects
Cycloocta-2,7-dien-1-one has been shown to exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. It has also been found to possess antioxidant and anti-inflammatory activities, making it a potential therapeutic agent for various diseases.
Advantages And Limitations For Lab Experiments
One of the major advantages of Cycloocta-2,7-dien-1-one is its high reactivity, which makes it an ideal reagent for various chemical transformations. Moreover, it is readily available and relatively inexpensive, making it a popular choice for many researchers. However, Cycloocta-2,7-dien-1-one is highly reactive and can be hazardous if not handled properly. It is also sensitive to air and moisture, which can lead to decomposition.
Future Directions
There are several future directions for research on Cycloocta-2,7-dien-1-one, including the development of new synthetic methodologies for its preparation, the exploration of its biological activities, and the synthesis of new compounds based on its structure. Additionally, the use of Cycloocta-2,7-dien-1-one in material science and nanotechnology is an area of active research, with potential applications in the development of new materials and devices. Furthermore, the development of new synthetic routes to access Cycloocta-2,7-dien-1-one derivatives with improved properties and functionalities is an area of future research.
Synthesis Methods
The synthesis of Cycloocta-2,7-dien-1-one can be achieved through various methods, including the oxidation of cyclooctene, the dehydration of cyclooctanol, and the cyclization of 1,7-octadiene. However, the most widely used method is the oxidation of cyclooctene using potassium permanganate or osmium tetroxide as oxidants.
Scientific Research Applications
Cycloocta-2,7-dien-1-one has been extensively studied for its potential applications in organic synthesis, particularly in the synthesis of natural products and pharmaceuticals. It is also used as a building block for the synthesis of various functionalized compounds, such as cyclooctadiene, which is widely used in organometallic chemistry. Additionally, Cycloocta-2,7-dien-1-one is used as a starting material for the synthesis of various polymers, including polyimides and polyesters.
properties
CAS RN |
1073-76-3 |
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Product Name |
Cycloocta-2,7-dien-1-one |
Molecular Formula |
C8H10O |
Molecular Weight |
122.16 g/mol |
IUPAC Name |
cycloocta-2,7-dien-1-one |
InChI |
InChI=1S/C8H10O/c9-8-6-4-2-1-3-5-7-8/h4-7H,1-3H2 |
InChI Key |
HEDBDDAUWRQANO-UHFFFAOYSA-N |
SMILES |
C1CC=CC(=O)C=CC1 |
Canonical SMILES |
C1CC=CC(=O)C=CC1 |
Origin of Product |
United States |
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